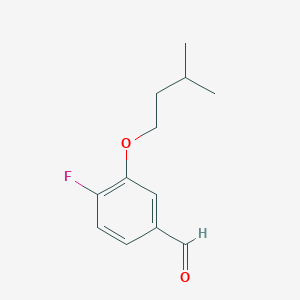
4-n-Butylphenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Butylphenethyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. The molecular formula of this compound is C({14})H({20})O(_{2}), and it has a molecular weight of 220.31 g/mol . This compound is characterized by its fruity and floral scent, making it a popular choice in perfumery and flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-n-Butylphenethyl acetate can be synthesized through the esterification reaction between 4-n-butylphenethyl alcohol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{4-n-Butylphenethyl alcohol} + \text{Acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through reactive distillation, which combines the reaction and separation processes in a single unit. This method enhances the conversion rate and separation efficiency, leading to higher yields . Another method involves the use of a membrane reactor, which offers environmental benefits and improved energy efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-n-Butylphenethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-n-butylphenethyl alcohol and acetic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or diisobutylaluminum hydride (DIBAL-H).
Transesterification: Catalysts such as sodium methoxide or lipase enzymes.
Major Products Formed:
Hydrolysis: 4-n-Butylphenethyl alcohol and acetic acid.
Reduction: 4-n-Butylphenethyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
4-n-Butylphenethyl acetate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its ester linkage.
Mechanism of Action
The mechanism of action of 4-n-Butylphenethyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity and floral scent. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may exert various biological effects. The molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
n-Butyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Phenethyl acetate: Known for its honey-like scent, used in perfumery and flavoring.
Benzyl acetate: Has a sweet, floral aroma and is used in fragrances and flavorings.
Uniqueness: 4-n-Butylphenethyl acetate stands out due to its unique combination of a butyl group and a phenethyl group, which imparts a distinct scent profile compared to other esters. Its specific structure also influences its reactivity and applications in various fields .
Properties
IUPAC Name |
2-(4-butylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-13-6-8-14(9-7-13)10-11-16-12(2)15/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTIQKOPFHHBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














